molecular formula C22H26N2O3S B2513966 Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235077-33-4

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2513966
CAS No.: 1235077-33-4
M. Wt: 398.52
InChI Key: PBVLXKNBWYVBRN-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine-based compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a piperidine core, a common scaffold in pharmaceuticals, which is substituted with a phenyl carboxylate group and an acetamide linker bearing a benzylthio moiety . The integration of the benzylthio group is a key structural feature, as sulfur-containing compounds often play significant roles in drug design, potentially influencing binding affinity and metabolic stability . Piperidine derivatives are extensively utilized in drug discovery due to their versatile pharmacological properties. Structurally similar compounds have been investigated as orexin receptor agonists for the treatment of narcolepsy , and other piperidine-carboxylate derivatives are recognized as key intermediates in the synthesis of analgesic agents . Researchers can employ this compound as a versatile building block or intermediate in the synthesis of more complex target molecules. It may also serve as a crucial standard in analytical method development or in structure-activity relationship (SAR) studies to optimize lead compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-7-3-1-4-8-19)23-15-18-11-13-24(14-12-18)22(26)27-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVLXKNBWYVBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzylthioacetamido group: This step involves the reaction of the piperidine derivative with benzylthioacetic acid or its derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the carboxyl group with phenol or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylthioacetamido group may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent on Acetamido Chain Key Features
Phenyl 4-((2-(4-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate (1235648-37-9) C21H23FN2O3 370.4 4-Fluorophenyl Enhanced metabolic stability via fluorine
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (1235340-99-4) C22H25N3O4S 427.5 2-(Methylthio)phenyl Increased lipophilicity due to methylthio group
tert-Butyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate (1311891-43-6) C17H26N2O3S 338.5 Thiophen-3-yl Improved electronic properties via sulfur-rich heterocycle
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (61087-51-2) C19H22N2O2·HCl 350.9 Phenylamino and phenylmethyl Hydrochloride salt formulation for solubility

Structural and Functional Insights

  • Methylthiophenyl Analogs (CAS 1235340-99-4): The methylthio group increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Thiophene Derivatives (CAS 1311891-43-6): The thiophene ring contributes to π-π stacking interactions with biological targets, a feature absent in benzylthio-containing compounds .
  • Hydrochloride Salts (CAS 61087-51-2): Salt formulations, such as hydrochlorides, improve solubility and crystallinity, critical for pharmaceutical processing .

Biological Activity

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a benzylthioacetamido moiety. Its structural complexity contributes to its diverse biological interactions. The presence of the carboxylate ester enhances its solubility and bioavailability, which are critical factors in drug development.

The biological activity of this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The benzylthioacetamido group may modulate the activity of certain enzymes, while the piperidine and phenyl groups contribute to the compound's binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It is hypothesized that the compound interacts with receptors associated with pain and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound is being explored for its potential anticancer effects, particularly against specific cancer cell lines.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which could be beneficial in various inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on derivatives of similar compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the benzylthio group could enhance efficacy .
  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Research :
    • Investigations into related compounds revealed their ability to inhibit nitric oxide production in macrophages, a key mediator of inflammation. This suggests potential for this compound in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of nitric oxide production

Q & A

Q. Table 1. Comparative Yields for Piperidine Derivative Syntheses

Synthetic StepYield (Reported)ConditionsReference
Reductive amination61%STAB, acetic acid, RT
Acylation79.9%Propionic anhydride, reflux
Carboxylation26%Phosgene, base, 0°C

Q. Table 2. NMR Data for Key Intermediates

Compound Feature1H^1H-NMR (ppm)13C^{13}C-NMR (ppm)Reference
Piperidine CH2_22.78 (m)53.3, 52.1
Benzylthio SCH2_23.66 (s)62.3
Phenyl carbonyl-174.1

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